6-Oxo Norethindrone Acetate
Descripción general
Descripción
6-Oxo Norethindrone Acetate, also known as Norethisterone Acetate (NETA), is a progestin medication used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It is a synthetic, orally active progestin, and is the acetic acid ester of norethindrone .
Chemical Reactions Analysis
While specific chemical reactions involving 6-Oxo Norethindrone Acetate are not detailed, it is known that Norethindrone Acetate undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .Aplicaciones Científicas De Investigación
- Scientific Field : Obstetrics and Gynecology .
- Summary of the Application : NETA is widely used for contraception, in postmenopausal hormone therapy, and in treatment of abnormal uterine bleeding and endometriosis . It differs from other progestogens by their partial conversion to ethinylestradiol (EE) .
- Methods of Application or Experimental Procedures : The narrative review is based on a medical literature search . NETA converts to significant amounts of EE; 10–20 mg NET corresponds to 20–30 µg EE .
- Results or Outcomes : The effects of NET on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . NET also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health . Conversely, long-term use of NET is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .
- Scientific Field : Reproductive Medicine
- Summary of the Application : NETA is used as a hormonal contraceptive in combination with estrogen .
- Methods of Application : It is ingested orally .
- Results or Outcomes : It prevents pregnancy .
- Scientific Field : Gynecology
- Summary of the Application : NETA is used as a component of menopausal hormone therapy for the treatment of menopausal symptoms .
- Methods of Application : It is ingested orally .
- Results or Outcomes : It helps in managing the symptoms of menopause .
- Scientific Field : Gynecology
- Summary of the Application : NETA is used for the treatment of abnormal uterine bleeding .
- Methods of Application : It is ingested orally .
- Results or Outcomes : It helps in managing abnormal uterine bleeding .
- Scientific Field : Gynecology
- Summary of the Application : NETA is used for the treatment of endometriosis .
- Methods of Application : It is ingested orally .
- Results or Outcomes : It helps in managing endometriosis .
Hormonal Contraceptive
Treatment of Menopausal Symptoms
Treatment of Abnormal Uterine Bleeding
Treatment of Endometriosis
Treatment of Premenstrual Syndrome (PMS)
- Scientific Field : Gynecology
- Summary of the Application : NETA is used for postponing menstruation .
- Methods of Application : It is ingested orally .
- Results or Outcomes : It helps in delaying the menstrual cycle .
- Scientific Field : Endocrinology
- Summary of the Application : NETA is used to treat abnormal vaginal bleeding caused by a hormone imbalance .
- Methods of Application : It is ingested orally .
- Results or Outcomes : It helps in managing hormonal imbalances .
Postponing Menstruation
Treatment of Hormonal Imbalance
Treatment of Irregular Menstrual Cycles
Safety And Hazards
Norethindrone Acetate may cause serious side effects including sudden vision loss, bulging eyes, severe headache, swelling, rapid weight gain, unusual vaginal bleeding, missed menstrual periods, pelvic pain, a breast lump, a light-headed feeling, increased thirst, increased urination, liver problems, and signs of a blood clot . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Direcciones Futuras
Norethindrone Acetate is currently used for contraception, in postmenopausal hormone therapy, and for the treatment of gynecological disorders such as abnormal uterine bleeding and endometriosis . Future research may focus on further understanding its mechanism of action, potential side effects, and exploring new therapeutic applications .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKIXMSPWEBCV-KYPKCDLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465624 | |
Record name | 6-ketonorethisteronacetat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo Norethindrone Acetate | |
CAS RN |
438244-27-0 | |
Record name | 6-Keto norethindrone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-ketonorethisteronacetat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-KETO NORETHINDRONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.